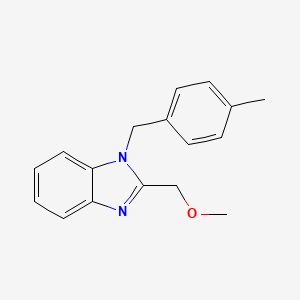

2-(methoxymethyl)-1-(4-methylbenzyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

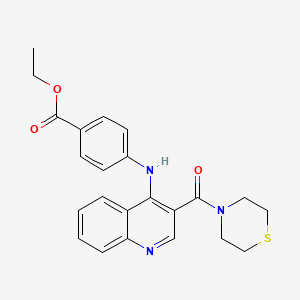

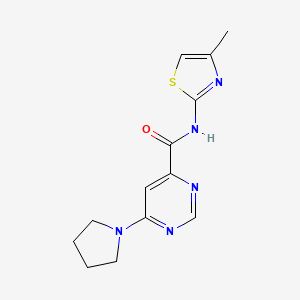

2-(Methoxymethyl)-1-(4-methylbenzyl)-1H-benzimidazole, also known as MMPI, is a chemical compound that is widely used in scientific research. It belongs to the class of benzimidazole derivatives and has a molecular formula of C18H20N2O. MMPI is a versatile compound that can be synthesized using various methods, and it has a range of applications in biochemistry, pharmacology, and medicinal chemistry.

Applications De Recherche Scientifique

Antiviral Activity

2-(α-hydroxybenzyl)benzimidazole derivatives have shown protective action against virus infections in both tissue culture and in vivo studies. These compounds demonstrate significant protective effects towards cells infected with various viruses, such as Coxsackie and rhinoviruses, by inhibiting the onset of virus-induced cytopathic changes. This suggests their potential application in antiviral therapies (O'sullivan et al., 1969).

Antibacterial and Antifungal Properties

Benzimidazole derivatives have been synthesized and tested against several plant pathogenic fungi, indicating their effectiveness in inhibiting the growth of fungi such as Fusarium oxysporum and Rhizoctonia solani. This highlights their potential application in agricultural fungicides and antibacterial agents (Jebur & Ismail, 2019).

Inhibition of Gastric Acid Secretion

Substituted benzimidazoles, including those structurally related to 2-(methoxymethyl)-1-(4-methylbenzyl)-1H-benzimidazole, have been found to inhibit gastric acid secretion by blocking (H+ + K+) ATPase. This action is crucial for the development of treatments for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers (Fellenius et al., 1981).

Corrosion Inhibition

Benzimidazole derivatives have shown effectiveness in inhibiting the corrosion of iron in acidic solutions, suggesting their utility in industrial applications for protecting metals from corrosion. This is particularly relevant in industries where metal longevity is crucial (Khaled, 2003).

Catalytic Activity in Chemical Synthesis

Palladium(II) complexes with benzimidazolin-2-ylidene and phosphane ligands, derived from benzimidazole compounds, exhibit catalytic activity in Mizoroki–Heck coupling reactions. This application is significant in organic synthesis and pharmaceutical manufacturing, where such reactions are used to create complex molecules (Türkmen et al., 2009).

Antioxidant Activity and Enzyme Inhibition

Benzimidazole derivatives have been synthesized and evaluated for their antioxidant activity and inhibitory effects on metabolic enzymes like urease and xanthine oxidase. Such properties are crucial for the development of therapeutic agents aimed at treating diseases associated with oxidative stress and metabolic disorders (Karaali et al., 2019).

Propriétés

IUPAC Name |

2-(methoxymethyl)-1-[(4-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-13-7-9-14(10-8-13)11-19-16-6-4-3-5-15(16)18-17(19)12-20-2/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZRROPVEYYWSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methoxymethyl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

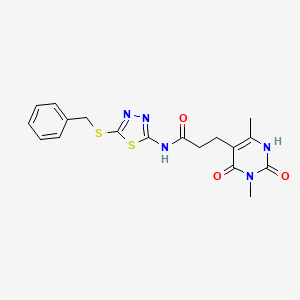

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2777983.png)

![5-[(4-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2777990.png)

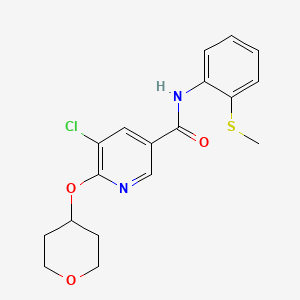

![[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol](/img/structure/B2777999.png)

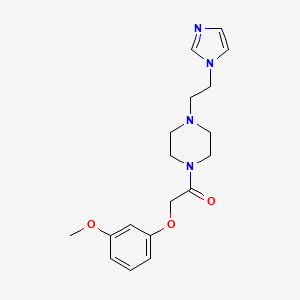

![diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2778003.png)

![ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B2778005.png)